molecular formula C12H15ClN2O2 B3848195 N-(4-chloro-2-methylphenyl)-N'-propan-2-yloxamide

N-(4-chloro-2-methylphenyl)-N'-propan-2-yloxamide

Cat. No.: B3848195
M. Wt: 254.71 g/mol
InChI Key: CQBCYEFQLPAVIB-UHFFFAOYSA-N
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Description

N-(4-chloro-2-methylphenyl)-N’-propan-2-yloxamide is a synthetic organic compound that has garnered attention in various scientific fields due to its unique chemical properties and potential applications. This compound is characterized by the presence of a chloro-substituted aromatic ring and an oxamide functional group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-2-methylphenyl)-N’-propan-2-yloxamide typically involves the reaction of 4-chloro-2-methylaniline with propan-2-yloxalyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired oxamide product. The general reaction scheme is as follows:

4-chloro-2-methylaniline+propan-2-yloxalyl chlorideN-(4-chloro-2-methylphenyl)-N’-propan-2-yloxamide\text{4-chloro-2-methylaniline} + \text{propan-2-yloxalyl chloride} \rightarrow \text{N-(4-chloro-2-methylphenyl)-N'-propan-2-yloxamide} 4-chloro-2-methylaniline+propan-2-yloxalyl chloride→N-(4-chloro-2-methylphenyl)-N’-propan-2-yloxamide

Industrial Production Methods

Industrial production of N-(4-chloro-2-methylphenyl)-N’-propan-2-yloxamide may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-chloro-2-methylphenyl)-N’-propan-2-yloxamide undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group on the aromatic ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.

    Hydrolysis: The oxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Hydrolysis: Acidic (HCl) or basic (NaOH) conditions facilitate the hydrolysis of the oxamide group.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of N-(4-chloro-2-methylphenyl)-N’-propan-2-yloxamide yields 4-chloro-2-methylaniline and propanoic acid.

Scientific Research Applications

N-(4-chloro-2-methylphenyl)-N’-propan-2-yloxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-chloro-2-methylphenyl)-N’-propan-2-yloxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biochemical and physiological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby altering cellular processes.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-2-methylaniline: A precursor in the synthesis of N-(4-chloro-2-methylphenyl)-N’-propan-2-yloxamide.

    N-(4-chloro-2-methylphenyl)-2-(methylthio)benzamide: Another compound with a similar aromatic structure but different functional groups.

Uniqueness

N-(4-chloro-2-methylphenyl)-N’-propan-2-yloxamide is unique due to its specific combination of a chloro-substituted aromatic ring and an oxamide functional group. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

IUPAC Name

N-(4-chloro-2-methylphenyl)-N'-propan-2-yloxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClN2O2/c1-7(2)14-11(16)12(17)15-10-5-4-9(13)6-8(10)3/h4-7H,1-3H3,(H,14,16)(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQBCYEFQLPAVIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)NC(=O)C(=O)NC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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